Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the thieno[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various substituents such as ethyl, benzyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable thieno precursor, the reaction with benzyl and methyl substituents can be facilitated using reagents such as ethyl chloroformate and appropriate catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-d]pyrimidine derivatives with different substituents. Examples include:
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate
- Triazole-pyrimidine hybrids
- Thiazolidine derivatives
Uniqueness
Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
352555-24-9 |
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Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4g/mol |
IUPAC Name |
ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-17(21)15-14-13(11(2)23-15)16(20)19(10-18-14)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
SURAANZTKGOQJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C=N2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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